4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide
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Overview
Description
4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a tetrahydropyran ring, and a carboxamide group
Mechanism of Action
Target of Action
Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h (3) receptor .
Biochemical Pathways
It’s known that compounds with a substituted 4-piperidinol core can affect the human h (3) receptor , which plays a role in neurotransmission in the central nervous system.
Result of Action
It’s known that compounds with a substituted 4-piperidinol core can affect the human h (3) receptor , which could potentially influence neurotransmission in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine with tetrahydro-2H-pyran-4-ylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine .
Scientific Research Applications
4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with specific properties
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-yl)ethanone: Similar structure but lacks the piperidine ring and carboxamide group.
Tetrahydro-2H-pyran-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
4-Aminotetrahydropyran: Features an amino group instead of a hydroxyl group
Uniqueness
4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-10-1-5-13(6-2-10)11(15)12-9-3-7-16-8-4-9/h9-10,14H,1-8H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBRUVMCOJRCJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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